5-Bromo-2-naphthyl 4-ethoxybenzoate
Description
5-Bromo-2-naphthyl 4-ethoxybenzoate is an ester derivative composed of a 5-bromo-substituted naphthyl group linked via an ester bond to a 4-ethoxybenzoic acid moiety. The bromine atom at the 5-position of the naphthalene ring and the ethoxy group at the 4-position of the benzoate contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C19H15BrO3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C19H15BrO3/c1-2-22-15-8-6-13(7-9-15)19(21)23-16-10-11-17-14(12-16)4-3-5-18(17)20/h3-12H,2H2,1H3 |
InChI Key |
LUBFHJBRJDETHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 5-Bromo-2-ethoxybenzoate (, Entry 5)
- Structure : Ethyl ester of 5-bromo-2-ethoxybenzoic acid.
- Key Differences :
- Ester Group : Ethyl (C₂H₅) vs. naphthyl in the target compound.
- Substituent Position : Ethoxy at 2-position (ortho to ester) vs. 4-ethoxy (para) in the target.
- The ethyl ester group lowers molecular weight (273.13 g/mol vs. ~371.23 g/mol for the target) and lipophilicity .
Methyl 4-Ethoxybenzoate ()
- Structure : Methyl ester of 4-ethoxybenzoic acid.
- Key Differences: Ester Group: Methyl (CH₃) vs. naphthyl. Lack of Bromine: No bromine substitution, simplifying synthesis and reducing molecular weight (180.20 g/mol).
- Implications : The absence of bromine and a smaller ester group likely enhance solubility in polar solvents compared to the bulkier, brominated target compound .
Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate ()
- Structure : Methyl ester with a sulfonamide group at the 2-position.
- Key Differences :
- Functional Group : Sulfonamide (polar) vs. ethoxy (lipophilic).
- Substituent Position : Bromine on the benzoate ring vs. naphthyl ring.
Brominated Phenyl Esters ()
Examples include 2-bromo-4-methylphenyl 3-bromo-4-isopropoxybenzoate and 2-bromo-4-methylphenyl 4-nitrobenzoate.
- Key Differences :
- Aromatic Core : Phenyl vs. naphthyl in the target compound.
- Substituent Diversity : Nitro, isopropoxy, or additional halogens (e.g., Cl, Br).
- Nitro groups introduce strong electron-withdrawing effects, altering electronic properties compared to the ethoxy group in the target compound .
Ethyl Esters with Heterocyclic Moieties ()
Examples include ethyl 5-bromothiophene-2-carboxylate and ethyl 5-bromopyridine-2-carboxylate.
- Key Differences :
- Core Structure : Thiophene or pyridine rings vs. benzene/naphthalene.
- Electronic Effects : Heteroatoms (S, N) modulate aromaticity and reactivity.
- Implications :
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 5-Bromo-2-naphthyl 4-ethoxybenzoate | C₁₉H₁₅BrO₃ | ~371.23 | 5-Br (naphthyl), 4-OEt (benzoate) |
| Ethyl 5-bromo-2-ethoxybenzoate | C₁₁H₁₃BrO₃ | 273.13 | 5-Br, 2-OEt (benzoate), ethyl ester |
| Methyl 4-ethoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 4-OEt (benzoate), methyl ester |
| 2-Bromo-4-methylphenyl 4-nitrobenzoate | C₁₄H₁₀BrNO₄ | 344.14 | 2-Br (phenyl), 4-NO₂ (benzoate) |
Table 2: Functional Group Impact on Properties
| Compound Type | Key Functional Groups | Predicted Solubility | Potential Applications |
|---|---|---|---|
| Naphthyl esters (target) | Bromine, ethoxy, naphthyl | Low (lipophilic) | Materials science, hydrophobic coatings |
| Sulfonamide derivatives | Sulfonamide, bromine | Moderate | Pharmaceuticals, enzyme inhibitors |
| Nitro-substituted esters | Nitro, bromine | Low | Energetic materials, dyes |
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